3-(3,4-Dimethoxyphenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole
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Description
3-(3,4-Dimethoxyphenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole (MEOX) is an organic compound with a wide range of applications in scientific research. It is a member of the oxadiazole family and has been extensively studied for its unique properties. MEOX has been used in various fields, including organic chemistry, pharmaceuticals, and biochemistry.
Scientific Research Applications
Spectral Luminescent Properties
Research has highlighted the synthesis of oxadiazole derivatives, including those structurally related to 3-(3,4-Dimethoxyphenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole, emphasizing their significant spectral luminescent properties. For instance, 2-Aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles have been synthesized and shown to exhibit high quantum yields of luminescence in both polar and nonpolar solvents. This characteristic suggests potential applications in materials science, particularly in the development of luminescent materials for various optical devices (Mikhailov et al., 2018).
Anticancer Activity
Another significant application area is in medicinal chemistry, where oxadiazole analogs have been explored for their anticancer properties. A study on 2,5-diaryl-1,3,4-oxadiazoline analogs of combretastatin A-4 has demonstrated that certain compounds exhibit potent antiproliferative activities against multiple cancer cell lines. These compounds have shown to disrupt microtubule formation, a crucial mechanism for cancer cell proliferation, indicating that this compound derivatives could be explored for anticancer drug development (Lee et al., 2010).
Antimicrobial and Anti-Proliferative Activities
Further, the antimicrobial and anti-proliferative activities of 1,3,4-oxadiazole derivatives have been investigated, highlighting their potential as therapeutic agents. For example, N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione have shown broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, some of these compounds have demonstrated optimum anti-proliferative activity against various cancer cell lines, suggesting their utility in the development of new antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).
Electronic and Fluorescence Applications
Oxadiazoles, by virtue of their electronic absorption and fluorescence properties, have found applications in electronic devices. The orientational properties of 1,3,4-oxadiazoles in liquid-crystalline materials, determined through electronic absorption and fluorescence measurements, suggest their potential use in organic light-emitting diodes (OLEDs). These studies indicate that oxadiazoles dissolved in homogeneously oriented liquid-crystalline polymers could enhance the efficiency of OLEDs, presenting a promising avenue for the application of compounds like this compound in advanced electronic displays (Wolarz et al., 2007).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5/c1-20-7-6-12-16-14(23-18-12)15-17-13(19-24-15)9-4-5-10(21-2)11(8-9)22-3/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJKWOFZYBGIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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